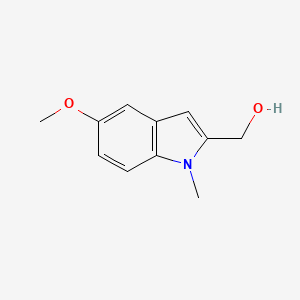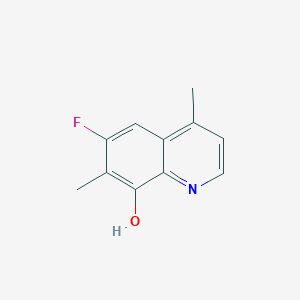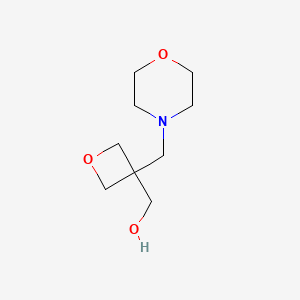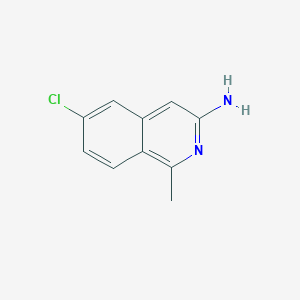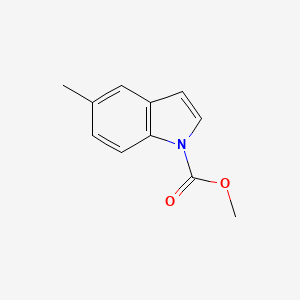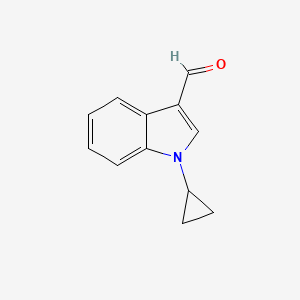
1-Cyclopropyl-1H-indole-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopropyl-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-Cyclopropyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-methanol derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Cyclopropyl-1H-indole-3-carbaldehyde has diverse applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 1-Cyclopropyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors, influencing cellular signaling pathways and biological processes. For example, indole derivatives are known to interact with the aryl hydrocarbon receptor, modulating immune responses and inflammation .
Comparación Con Compuestos Similares
1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties but lacking the cyclopropyl group.
1-Methyl-1H-indole-3-carbaldehyde: Another derivative with a methyl group instead of a cyclopropyl group.
Uniqueness: 1-Cyclopropyl-1H-indole-3-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects.
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
1-cyclopropylindole-3-carbaldehyde |
InChI |
InChI=1S/C12H11NO/c14-8-9-7-13(10-5-6-10)12-4-2-1-3-11(9)12/h1-4,7-8,10H,5-6H2 |
Clave InChI |
VXRRFEGBXMOFIN-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(C3=CC=CC=C32)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


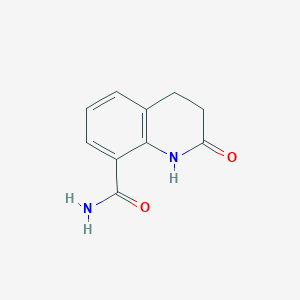

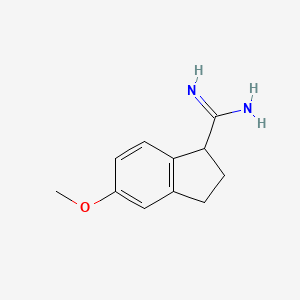
![2-(6-Methylimidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B11905308.png)
